

# Trimetozine sedative and anxiolytic effects

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## Compound Focus: Trimetozine

CAS No.: 635-41-6

Cat. No.: S545903

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## Quantitative Data Summary

This table consolidates the core quantitative data available for LQFM289 from preclinical studies.

Parameter	Value / Result	Experimental Context / Notes
Anxiolytic Efficacy (Effective Dose)	10 mg/kg	Single oral dose in mice; anxiolytic-like activity without motor impairment [1] [2].

| **Redox Potentials** | Ep1a  $\approx$  0.49 V (vs. Ag/AgCl/KCl(sat)) Ep2a  $\approx$  1.2 V (vs. Ag/AgCl/KCl(sat)) | Cyclic voltammetry in pH 7.0 PBS. Ep1a: oxidation of BHT phenolic group. Ep2a: oxidation of morpholine amino group [1]. | **Physiological Impact (in vivo)** | Reduced corticosterone & TNF- $\alpha$  levels | Observed in mice at a single 10 mg/kg oral dose, suggesting anti-inflammatory and stress-axis modulation [1] [2]. | **Receptor Binding** | Interactions with benzodiazepine (BZD) binding sites | Anxiolytic effect attenuated by flumazenil; docking studies confirm strong interactions [1]. |

## Experimental Protocols for Key Assays

Here are the detailed methodologies for the core experiments used to characterize LQFM289.

## Electrochemical Characterization via Cyclic Voltammetry

This protocol is used to determine the compound's redox behavior and stability [1].

- **Working Electrode:** Glassy Carbon Electrode (GCE).
- **Reference Electrode:** Ag/AgCl (saturated KCl).
- **Counter Electrode:** Platinum wire.
- **Supporting Electrolyte:** 0.1 mM Phosphate Buffered Saline (PBS), pH 7.0.
- **Scan Range:** -0.1 V to +1.4 V.
- **Procedure:** The compound of interest (LQFM289, TMZ, or BHT) is dissolved in the PBS electrolyte. The potential is swept between the set range at varying scan rates (e.g., 10-200 mV/s). The resulting current is measured to identify oxidation and reduction peaks.
- **Data Analysis:** Peak potentials ( $E_p$ ) are reported. The relationship between peak current and the square root of the scan rate is analyzed to assess the reversibility of the redox process.

## In Vivo Anxiolytic Activity Assessment

This behavioral test evaluates the compound's anxiolytic effect in an animal model [1] [2].

- **Animal Model:** Mice (specific strain should be defined in the study protocol).
- **Test Compound:** LQFM289, suspended in an appropriate vehicle.
- **Dosing:** Administration of a single oral dose (e.g., 10 mg/kg). Control groups receive vehicle or a reference drug (e.g., diazepam).
- **Pretreatment (Mechanism Elucidation):** To investigate the role of GABAergic pathways, a separate group is pretreated with flumazenil (a benzodiazepine receptor antagonist) before LQFM289 administration.
- **Behavioral Paradigm:** Animals are subjected to standardized anxiety tests (e.g., elevated plus maze, light-dark box) after compound administration. Time spent in and entries into open/anxiogenic zones are recorded.
- **Locomotor Activity:** Simultaneously assessed (e.g., in an open field) to ensure anxiolytic effects are not confounded by motor stimulation or sedation.
- **Endpoint Analysis:** Behavioral scores are compared between groups. A significant increase in exploratory behavior in anxiogenic environments without locomotor deficits indicates an anxiolytic-like effect. Attenuation of this effect by flumazenil suggests BZD site involvement.

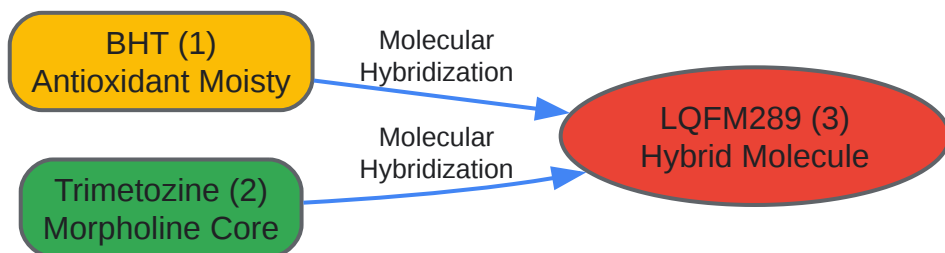
## Molecular Docking Studies

These computational studies predict how LQFM289 interacts with biological targets at the molecular level [1].

- **Software:** A computational docking software suite (e.g., AutoDock Vina, GOLD, or similar).
- **Protein Preparation:** The 3D structure of the target receptor (e.g., the GABA-A receptor benzodiazepine site) is obtained from a protein data bank. The structure is prepared by adding hydrogen atoms, assigning charges, and removing water molecules.
- **Ligand Preparation:** The 3D structure of LQFM289 is drawn and energy-minimized.
- **Docking Simulation:** The ligand is flexibly docked into the binding site of the receptor. The algorithm generates multiple potential binding poses.
- **Analysis:** The resulting poses are scored based on binding affinity (kcal/mol). The pose with the most favorable (most negative) binding energy is analyzed for specific interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts.

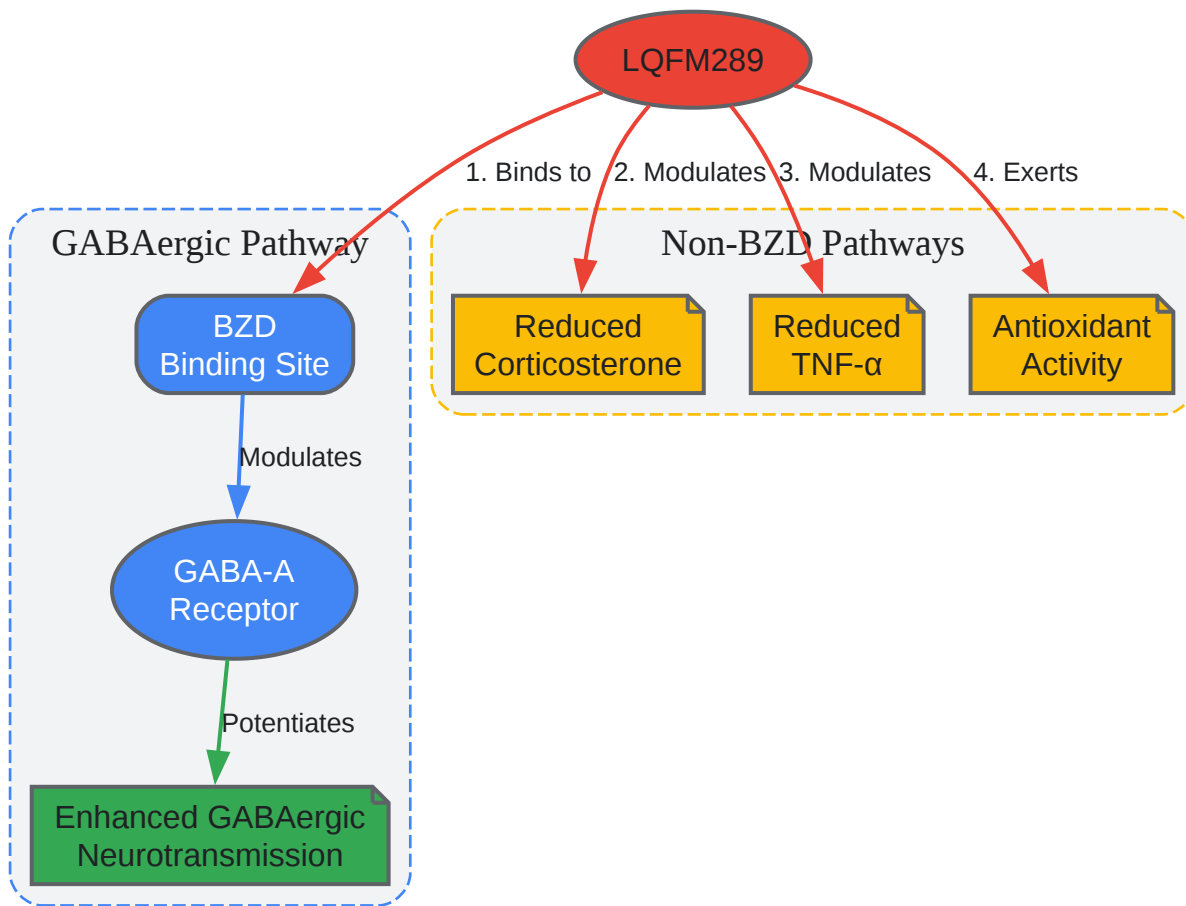
## Signaling Pathways and Experimental Workflows

The following diagrams, created with Graphviz, illustrate the molecular hybridization strategy and the proposed multi-target mechanism of action for LQFM289.



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Molecular hybridization strategy for LQFM289 creation [1].



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Proposed multi-target anxiolytic mechanism of LQFM289 [1] [2].

## Research Implications and Future Directions

The data indicates that LQFM289 is a **multimodal compound** whose effects likely result from combining classic GABAergic modulation with oxidative stress reduction and anti-inflammatory action [1] [2]. This aligns with the growing understanding that anxiety disorders may involve neuroinflammation and oxidative damage.

For continued research, key directions include:

- **Further in vitro profiling:** Conducting specific antioxidant assays (e.g., DPPH, FRAP) to quantitatively confirm its radical-scavenging capacity.

- **Extended target screening:** Investigating interactions with other neurobiological systems beyond the GABA-A receptor.
- **Advanced in vivo studies:** Performing chronic toxicity and efficacy studies to fully establish its therapeutic potential and safety profile.

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## References

1. LQFM289: Electrochemical and Computational Studies of a ... [mdpi.com]
2. Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) ... [semanticscholar.org]

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